1H-Indole-2-sulfonamide
Description
Significance of Indole (B1671886) and Sulfonamide Scaffolds in Chemical Biology and Medicinal Chemistry
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. bohrium.comijpsr.com It is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. eurekaselect.com This versatility stems from the indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions. mdpi.com The indole nucleus is a fundamental component of the essential amino acid tryptophan and is found in a vast array of natural products and synthetic drugs with diverse pharmacological activities. bohrium.comeurekaselect.com These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govresearchgate.net
Similarly, the sulfonamide group (-SO₂NH₂) is a critical functional group in drug design and development. researchgate.net Initially recognized for their revolutionary antibacterial effects as "sulfa drugs," sulfonamides have since demonstrated a broad range of biological activities. ajchem-b.comajchem-b.com They are known to inhibit various enzymes, such as carbonic anhydrases and proteases, making them valuable in the treatment of diseases like cancer, glaucoma, and viral infections. ajchem-b.comnih.gov The sulfonamide moiety often enhances the pharmacokinetic properties of a molecule, such as solubility and the ability to bind to target proteins. researchgate.net
The combination of the indole and sulfonamide scaffolds into a single molecular entity creates a powerful synergy. The resulting indole-sulfonamide derivatives often exhibit enhanced biological activity and novel mechanisms of action compared to their individual components. This has led to extensive research into this chemical space for the discovery of new drug candidates.
Overview of 1H-Indole-2-sulfonamide as a Foundational Core Structure
Within the broad class of indole-sulfonamides, This compound serves as a key foundational core structure. Its chemical structure consists of an indole ring with a sulfonamide group attached at the 2-position. nih.gov This specific arrangement of atoms provides a versatile template for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
The synthesis of this compound and its derivatives can be achieved through various chemical routes, often involving the sulfonylation of an indole precursor. The reactivity of the indole ring and the sulfonamide group allows for the introduction of a wide variety of substituents at different positions, leading to the generation of large and diverse chemical libraries for biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂O₂S |
| Molecular Weight | 196.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 85953-41-9 |
| PubChem CID | 14256301 |
| Data sourced from PubChem. nih.gov |
Scope and Research Objectives within Indole-2-sulfonamide Chemistry
The primary research objective within the field of indole-2-sulfonamide chemistry is the design and synthesis of novel derivatives with potent and selective biological activities. Researchers are actively exploring the therapeutic potential of these compounds in a variety of disease areas. Key areas of investigation include:
Anticancer Activity: Many studies have focused on the development of indole-2-sulfonamide derivatives as potential anticancer agents. Research has shown that these compounds can exhibit cytotoxic effects against various cancer cell lines, and ongoing work aims to elucidate their mechanisms of action and identify specific molecular targets.
Enzyme Inhibition: The sulfonamide moiety is a well-known inhibitor of several enzyme classes. Consequently, a significant research effort is directed towards discovering indole-2-sulfonamide derivatives that can selectively inhibit enzymes implicated in disease, such as carbonic anhydrases, kinases, and proteases. researchgate.net
Antimicrobial Activity: Given the historical success of sulfonamides as antibacterial agents, there is continued interest in developing new indole-2-sulfonamide-based antimicrobials to combat the growing threat of antibiotic resistance. researchgate.net
Other Therapeutic Areas: The versatility of the indole-2-sulfonamide scaffold has also led to its exploration in other therapeutic areas, including the development of agents for neurodegenerative diseases, inflammatory conditions, and viral infections. nih.govacs.org
A crucial aspect of this research involves establishing detailed structure-activity relationships (SAR). By systematically modifying the structure of the this compound core and evaluating the biological activity of the resulting analogs, chemists can identify the key structural features required for optimal potency and selectivity. This iterative process of design, synthesis, and biological testing is essential for the development of new and effective drug candidates from the indole-2-sulfonamide chemical space.
Structure
3D Structure
Properties
IUPAC Name |
1H-indole-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMYQAMZUWJAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558089 | |
| Record name | 1H-Indole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85953-41-9 | |
| Record name | 1H-Indole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30558089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Indole 2 Sulfonamide and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional approaches to the synthesis of 1H-indole-2-sulfonamides and their derivatives have long relied on robust and well-understood chemical transformations. These methods form the foundation of indole (B1671886) sulfonamide chemistry and are still widely employed.
Amidation Reactions Employing Sulfonyl Chlorides and Sulfonic Acids
The most fundamental and widely practiced method for constructing the sulfonamide bond is the reaction between an amine and a sulfonyl chloride. ekb.egijarsct.co.in This approach is a cornerstone of sulfonamide synthesis due to its reliability and the commercial availability of a wide array of sulfonyl chlorides. ekb.egcbijournal.com The reaction typically involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, with a base such as pyridine (B92270) or triethylamine (B128534) used to scavenge the hydrochloric acid byproduct. ekb.egcbijournal.com
An alternative involves the use of sulfonic acids. ekb.eg Since sulfonic acids themselves are less reactive, they are typically converted in situ into a more reactive intermediate. For instance, treatment of a sulfonic acid with reagents like trichloroacetonitrile (B146778) and triphenylphosphine (B44618) can generate the corresponding sulfonyl chloride, which then reacts with an amine in the same pot to furnish the desired sulfonamide. ekb.eg Microwave-assisted methods have also been developed to facilitate the conversion of sulfonic acids to sulfonyl chlorides, which are then reacted with amines to yield sulfonamides in high yields. ekb.eg
Table 1: Examples of Amidation Reactions for Sulfonamide Synthesis
| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Aniline (B41778), Benzene (B151609) sulfonyl chloride | Pyridine, 0-25 °C | Aryl sulfonamide | 100% | ekb.egcbijournal.com |
| p-Toluidine, Tosyl chloride | Pyridine, 0-25 °C | Aryl sulfonamide | Quantitative | cbijournal.com |
| p-Toluenesulfonic acid, Allylamine | 2,4,6-trichloro- Current time information in Bangalore, IN.nih.govthieme-connect.com-triazine, TEA, Acetone, Microwave (80 °C) | Allyl sulfonamide | 95% | ekb.eg |
| Amino acid, p-Toluenesulfonyl chloride | Na2CO3, Water, 0 °C to RT | Sulfonamide carboxylic acid | High | mdpi.com |
Fischer Indole Synthesis Approaches
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and powerful method for constructing the indole ring system. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org The versatility of this method allows for its adaptation to produce indole sulfonamides by using appropriately substituted starting materials.
The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Protonation is followed by a nih.govnih.gov-sigmatropic rearrangement to form a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) under acidic conditions yield the aromatic indole ring. wikipedia.org A wide range of Brønsted and Lewis acids can catalyze this transformation, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.org
To synthesize an indole-2-sulfonamide using this approach, one could start with a phenylhydrazine bearing a sulfonamide group or a precursor that can be readily converted to a sulfonamide. The choice of the carbonyl component determines the substitution pattern at the 2- and 3-positions of the resulting indole. An "interrupted" Fischer indolization strategy has also been developed, which allows for the synthesis of complex indoline (B122111) ring systems that can be precursors to functionalized indoles. nih.gov
Table 2: Catalysts and Conditions for Fischer Indole Synthesis
| Catalyst Type | Examples | Reaction Conditions | Application | Reference |
|---|---|---|---|---|
| Brønsted Acids | HCl, H₂SO₄, PPA, TsOH | Acidic, heating | General indole synthesis | wikipedia.orgbrieflands.com |
| Lewis Acids | ZnCl₂, AlCl₃, BF₃, TiCl₄ | Acidic, various temperatures | General indole synthesis | wikipedia.orgbrieflands.com |
| Solid Acids | Zeolite, Montmorillonite clay | Heterogeneous catalysis | Greener synthesis | brieflands.com |
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Sonogashira, Suzuki-Miyaura, Stille, Heck)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering convergent and highly flexible routes to complex molecules, including 1H-indole-2-sulfonamide derivatives. nih.gov These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions with high functional group tolerance. nih.govnih.gov
One common strategy involves building the indole scaffold through a sequence of coupling and cyclization reactions. For example, a Sonogashira coupling between a 2-alkynylaniline and an aryl halide can be followed by a cyclization step to form the indole ring. organic-chemistry.org Alternatively, the Suzuki-Miyaura coupling of arylboronic acids with substituted anilines can set the stage for subsequent cyclization. nih.gov
Another powerful approach is the direct C-N cross-coupling to form the sulfonamide bond itself. nih.gov While the coupling of amines with aryl halides is well-established, the lower nucleophilicity of sulfonamides presents a greater challenge. thieme-connect.com Despite this, methods have been developed for the N-arylation of sulfonamides using aryl halides or boronic acids, often catalyzed by copper or palladium systems. ekb.egresearchgate.net A palladium-catalyzed process has been described for the chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chloride intermediates that can be trapped in situ with amines to form sulfonamides. nih.gov This method is particularly valuable as it allows for regioselective synthesis not accessible through traditional electrophilic aromatic substitution. nih.gov
A one-pot synthesis of sulfonamides has also been developed utilizing the palladium-catalyzed sulfination of aryl iodides with a sulfur dioxide surrogate (DABSO). organic-chemistry.org The resulting aryl ammonium (B1175870) sulfinates are then oxidatively coupled with amines to afford the final sulfonamide products. organic-chemistry.org
Table 3: Palladium-Catalyzed Syntheses for Sulfonamide Derivatives
| Reaction Type | Coupling Partners | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Chlorosulfonylation/Amination | Arylboronic acids, Phenyl chlorosulfate, Amine | Pd-catalyst (e.g., with L5 ligand) | Convergent, regioselective access to sulfonamides. nih.gov | nih.gov |
| Sulfination/Oxidative Amination | Aryl iodides, DABSO, Amine | Pd-catalyst, NaOCl (bleach) | One-pot synthesis from aryl iodides. organic-chemistry.org | organic-chemistry.org |
| N-Arylation | Aryl bromides, Hydrazones | Pd-catalyst | Buchwald modification of Fischer indole synthesis. wikipedia.org | wikipedia.org |
| C-H Arylation | Benzamides | Pd(II)-catalyst | Construction of biaryl sulfonamides. researchgate.net | researchgate.net |
Sulfonylation of Amines
The direct sulfonylation of an amino group is the most direct and classical method for forming a sulfonamide. ijarsct.co.incbijournal.com This transformation typically involves reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in This reaction can be applied to an existing indole core that has an amino group, or to an aniline precursor that will later be cyclized to form the indole ring.
A wide variety of bases can be employed, from organic bases like pyridine and triethylamine (TEA) to inorganic bases like sodium carbonate. ekb.egmdpi.com The choice of solvent and base can be optimized to achieve high yields. cbijournal.com For instance, quantitative yields have been reported for the reaction between aniline and benzenesulfonyl chloride using pyridine as the base. ekb.egcbijournal.com Solvent-free conditions using catalysts like zinc oxide nanoparticles have also been developed, offering a more environmentally friendly approach. ekb.eg
The main limitation of this method is its reliance on sulfonyl chlorides, which can be unstable and are often prepared using harsh methods. researchgate.net However, for readily available sulfonyl chlorides and stable amine substrates, this remains a highly efficient and straightforward route to sulfonamides. ekb.eg
Table 4: Conditions for the Sulfonylation of Amines
| Amine Substrate | Sulfonylating Agent | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| Aryl primary amine | Aryl sulfonyl chloride | Pyridine, 0-25 °C | up to 100% | cbijournal.com |
| Primary amines | Sulfonyl chloride | ZnO-nanoparticle, solvent-free | 95% | ekb.eg |
| Aliphatic, aromatic, heterocyclic amines | Sulfonic acid/trichloroacetonitrile | Triphenylphosphine, DCM, Base | N/A | ekb.eg |
Advanced and Emerging Synthetic Strategies
In response to the limitations of classical methods, chemists have developed advanced synthetic strategies for sulfonamide synthesis. These emerging techniques often feature the use of catalysis to achieve higher efficiency, milder reaction conditions, and broader substrate scope, aligning with the principles of green chemistry.
Catalytic Oxidative Sulfonylation Methods
Catalytic oxidative sulfonylation represents a modern and efficient strategy for constructing the S-N bond of sulfonamides. thieme-connect.com These methods circumvent the need for pre-synthesized, often unstable, sulfonyl chlorides by generating a reactive sulfur species in situ from more stable precursors under oxidative conditions. thieme-connect.com This approach is advantageous as it is often simpler, more environmentally friendly, and can tolerate a wider range of functional groups. thieme-connect.com
These reactions typically involve three components: a sulfur source (S reagent), a nitrogen source (N reagent), and an oxidant. thieme-connect.com Common sulfur sources include sulfinic acids and their salts, thiols, or disulfides. thieme-connect.com The nitrogen source is typically an aliphatic or aromatic amine. thieme-connect.com The oxidant, such as a hypervalent iodine compound or a copper salt, facilitates the oxidation of the sulfur reagent to an active species that then couples with the amine. thieme-connect.com
For example, a metal-free method utilizes an I₂O₅-mediated oxidative S-N coupling between aryl thiols and amines to produce a variety of sulfonamides in moderate to good yields. thieme-connect.com Another approach involves the direct regioselective C2 sulfonylation of indoles using sodium sulfinates mediated by molecular iodine, providing a direct route to 2-sulfonyl indoles. acs.org These catalytic methods represent a significant step forward, offering more direct and sustainable pathways to valuable sulfonamide compounds. thieme-connect.com
Table 5: Examples of Advanced Oxidative Sulfonylation
| S-Reagent | N-Reagent | Oxidant/Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Aryl thiols | Amines | I₂O₅ | Metal-free, mild conditions | thieme-connect.com |
| Sodium sulfinates | Indoles | Molecular Iodine (I₂) | Direct, regioselective C2 sulfonylation of indoles | acs.org |
| Thiosulfonates | Amines | Cs₂CO₃ and N-bromosuccinimide or Cu-catalyst | Stable and non-toxic sulfite (B76179) substitute | thieme-connect.com |
Sulfur Dioxide Insertion Strategies
The insertion of sulfur dioxide (SO₂) is an effective and increasingly popular strategy for synthesizing sulfonyl-containing compounds, including sulfonamides. researchgate.netthieme-connect.com This method avoids the use of sulfonyl chlorides and often proceeds under mild conditions with high functional group tolerance. thieme-connect.com Stable and easy-to-handle SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and potassium metabisulfite (B1197395) (K₂S₂O₅), are commonly used. thieme-connect.comdntb.gov.ua
These multi-component reactions typically involve an amine, an aryl or alkyl halide (or another suitable coupling partner), and the SO₂ surrogate, often facilitated by a metal catalyst. researchgate.netresearchgate.net For example, a palladium-catalyzed domino cyclization and direct aminosulfonylation between aryl iodides and amines using an SO₂ surrogate can produce oxindole-based sulfonamides in moderate to good yields. researchgate.net Another approach involves a three-component reaction of aryldiazonium tetrafluoroborates, DABSO, and an amine, where a tertiary amine radical cation facilitates the reaction. researchgate.net These methods provide a robust platform for creating a diverse range of sulfonamide structures. researchgate.net
Table 1: Examples of SO₂ Surrogates in Sulfonamide Synthesis
| SO₂ Surrogate | Description | Reference |
|---|---|---|
| DABSO | A stable, air-resistant solid that safely introduces sulfonyl groups. thieme-connect.com | thieme-connect.com |
| K₂S₂O₅ / Na₂S₂O₅ | Used as starting materials to introduce sulfonyl groups into small molecules. thieme-connect.comdntb.gov.ua | thieme-connect.comdntb.gov.ua |
Metal-Catalyzed C-H Sulfonamidation
Direct C-H sulfonamidation has emerged as a powerful tool for synthesizing aryl sulfonamides, offering high atom economy by avoiding the need for pre-functionalized starting materials. semanticscholar.org Transition-metal catalysis is central to this approach, with various metals enabling the denitrogenative coupling of (hetero)arenes with sulfonyl azides. semanticscholar.orgdntb.gov.ua
Several metal catalysts have been successfully employed for the C-H sulfonamidation of indoles, often with high regioselectivity.
Rhodium (Rh): Rhodium catalysts have been used for the site-selective sulfonamidation of indoles with sulfonyl azides. semanticscholar.org
Palladium (Pd): Palladium-catalyzed C-H sulfonamidation of indoles has been reported, demonstrating the versatility of this metal in C-H functionalization. semanticscholar.orgrsc.org
Cobalt (Co): Low-cost and earth-abundant cobalt catalysts can promote the C2-selective sulfonamidation of indoles that have a pyrimidine (B1678525) directing group. semanticscholar.org
Copper (Cu): Copper catalysts are advantageous due to their low cost and toxicity. beilstein-journals.org They have been used for the C-H amidation of indoles with various nitrogen sources, including sulfonamides. beilstein-journals.org
Iridium (Ir): Iridium(III) catalysts have been shown to achieve regioselective C7-sulfonamidation of indoles. acs.org
The choice of catalyst and directing group is crucial for controlling the position of sulfonamidation on the indole ring (e.g., C2, C3, or C7). semanticscholar.orgrsc.orgacs.org
Table 2: Metal Catalysts for C-H Sulfonamidation of Indoles
| Metal Catalyst System | Position Selectivity | Key Features | Reference(s) |
|---|---|---|---|
| Cp*Co(CO)I₂/AgSbF₆/KOAc | C2 | Requires a pyrimidine directing group. | semanticscholar.org |
| Rhodium complexes | Site-selective | Effective for coupling with sulfonyl azides. | semanticscholar.org |
| Iridium(III) complexes | C7 | Achieves regioselective sulfonamidation. | acs.org |
| Palladium complexes | C2/C3 | Depends on inherent reactivity and directing groups. | semanticscholar.orgrsc.org |
Reductive Cross-Coupling of Nitroarenes for Sulfonamide Formation
An alternative strategy for forming the crucial S-N bond in sulfonamides is the reductive cross-coupling of nitroarenes with sulfinates. nih.govacs.org This method is particularly valuable as it utilizes stable, readily available, and often inexpensive nitroarenes as the nitrogen source, coupling them with aryl sulfinate salts under reducing conditions. nih.govacs.org
The reaction typically employs reducing agents like sodium bisulfite (NaHSO₃) or a combination of tin(II) chloride and sodium bisulfite. acs.orgacs.org Mechanistic studies suggest the reaction proceeds through the initial reduction of the nitroarene to a nitrosoarene intermediate. nih.govacs.org This electrophilic intermediate is then intercepted by the sulfinate nucleophile to form an N-sulfonyl hydroxylamine, which is further reduced to the final sulfonamide product. nih.govacs.org This methodology has been successfully applied to a range of nitro-heteroarenes and demonstrates good functional group tolerance, providing a useful alternative to traditional sulfonamide synthesis. nih.govacs.orgrsc.org Iron-catalyzed versions of this transformation have also been developed. acs.org
Green Chemistry Approaches in Sulfonamide Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for sulfonamide synthesis. These approaches focus on reducing waste, avoiding hazardous reagents, and using milder reaction conditions. thieme-connect.comrsc.org
Key green strategies include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents (DES) or water is a significant advancement. thieme-connect.comrsc.org For instance, a copper-catalyzed reaction using Na₂S₂O₅ and nitro compounds has been performed in a DES. thieme-connect.com
Electrochemical Synthesis: Electro-organic synthesis offers a catalyst- and oxidant-free method. One innovative approach uses the cathodic reduction of a nitro compound to generate an amine in-situ, which then reacts with a sulfinic acid produced anodically, forming the sulfonamide in a one-pot process. dntb.gov.ua
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions. tandfonline.com It is considered an environment-friendly and efficient methodology for synthesizing organic compounds, including indole derivatives. tandfonline.com
One-Pot Reactions: Designing syntheses where multiple steps are performed in a single reaction vessel (one-pot) minimizes waste and improves efficiency. ijarsct.co.in
These methods provide more sustainable pathways for the synthesis of sulfonamides and their derivatives. rsc.orgijarsct.co.in
Enantioselective Synthesis of this compound Analogs
The development of methods for the enantioselective synthesis of chiral indole derivatives is of great importance in medicinal chemistry. researchgate.net For sulfonamide-indole derivatives, enantioselectivity can be achieved through strategies such as cascade reactions catalyzed by chiral molecules. researchgate.net
One reported route involves a two-step enantioselective synthesis that proceeds via a cascade cyclization reaction. researchgate.net Another approach uses chiral squaramide catalysts to facilitate cascade sulfa-Michael addition reactions. researchgate.net While the direct enantioselective synthesis of this compound itself is not extensively detailed, the principles are established in the broader context of indole chemistry. Catalytic indolization strategies, such as the cyclization of 2-alkynylanilines, can be rendered enantioselective to construct chiral indole backbones which could then be further functionalized. researchgate.net For example, a copper-catalyzed reaction of gem-dibromovinylanilides with sulfonamides can generate functionalized indoles, a process that could potentially be adapted for enantioselectivity with chiral ligands. researchgate.net
Synthesis of Specific this compound Derivative Classes
Indole-2-Carboxamide Derivatives
A particularly important class of derivatives combines the sulfonamide moiety with a carboxamide group at the indole-2-position. These N-arylsulfonyl-indole-2-carboxamide derivatives have attracted significant interest for their biological activities. acs.orgnih.gov
The synthesis of these compounds generally begins with a suitable indole-2-carboxylic acid or its ester equivalent. nih.govresearchgate.net A common synthetic route involves the following key steps:
Amide Coupling: The indole-2-carboxylic acid is coupled with an appropriate amine using standard peptide coupling reagents (e.g., EDCI, HOBt) to form the indole-2-carboxamide core. nih.govresearchgate.net
Sulfonylation: The synthesis of the required arylsulfonamide portion often involves reacting an aniline derivative with a sulfonyl chloride to create the N-arylsulfonamide fragment, which is then incorporated into the final molecule. acs.orgacs.org
Alternatively, some syntheses start with 1H-indole-2-carboxylic acid, which is then used to create various sulfonamide-based indole derivatives. researchgate.netdoaj.org These multi-step syntheses allow for the systematic exploration of structure-activity relationships by varying the substituents on both the indole core and the arylsulfonyl group. acs.orgacs.org
Table 3: General Synthetic Scheme for Indole-2-Carboxamide Sulfonamide Derivatives
| Starting Material | Key Reaction | Intermediate/Product | Reference(s) |
|---|---|---|---|
| Indole-2-carboxylic acid | Amide coupling with an amine | Indole-2-carboxamide | nih.govresearchgate.net |
| 4-Cyano-aniline | Sulfonylation with sulfonyl chloride | N-(4-cyanophenyl)sulfonamide | acs.org |
Indole-3-Sulfonamide Derivatives
The synthesis of indole-3-sulfonamide derivatives is a significant area of research due to their wide range of biological activities. A common and straightforward method for preparing 1H-indole-3-sulfonamide involves the reaction of indole with sulfonyl chlorides in the presence of a base like pyridine or triethylamine. This reaction generally proceeds under mild conditions to afford the desired sulfonamide derivative.
More complex derivatives have been developed through multi-step synthetic routes. For instance, a series of novel urea (B33335) derivatives of indole containing a sulfonamide at the 3-position of the indole ring were synthesized using a "tail approach". nih.gov This method involves creating hybrid molecules that combine the structural features of both urea and indole-3-sulfonamide. nih.gov
Another synthetic strategy involves the preparation of indole-based-sulfonamide derivatives starting from 5-fluoro-1H-indole-3-carbohydrazide. researchgate.net In this method, the carbohydrazide (B1668358) is treated with various aryl-sulfonyl chlorides in the presence of pyridine to yield a series of N-arylsulfonyl-5-fluoro-1H-indole-3-carbohydrazides. researchgate.net
Furthermore, hybrid molecules incorporating quinoline (B57606) or pyridine moieties with indole-3-sulfonamide have been synthesized. nih.gov These syntheses demonstrate the versatility of the indole-3-sulfonamide scaffold in creating structurally diverse compounds. A library of 29 quinoline/pyridine indole-3-sulfonamide derivatives was generated to explore their biological activities. nih.gov One of the most active compounds from this series, a quinoline-indole-3-sulfonamide conjugate, exhibited significant inhibitory activity against human carbonic anhydrase IX (hCA IX) with a Ki value of 1.47 µM. nih.gov
A different approach reported the synthesis of 3-Phenyl-5-sulfonamide-1H-indole-2-carbohydrazide starting from sulfanilamide (B372717) via a diazotization reaction. researchgate.net This highlights the use of readily available starting materials to construct more complex indole sulfonamide systems.
Table 1: Examples of Synthesized Indole-3-Sulfonamide Derivatives and their Biological Investigation
| Compound Class | Starting Materials | Key Reagents | Biological Target/Activity Studied | Ref |
| 1H-Indole-3-sulfonamide | Indole, Sulfonyl chloride | Pyridine or Triethylamine | General | |
| Indole-3-sulfonamide urea derivatives | Indole, Chlorosulfonyl isocyanate, Amines | Tail approach | Carbonic Anhydrase (CA) Inhibition | nih.gov |
| N-Aryl-sulfonyl-indole-3-carbohydrazides | 5-fluoro-1H-indole-3-carbohydrazide, Aryl-sulfonyl chlorides | Pyridine | Antibacterial activity | researchgate.net |
| Quinoline/pyridine indole-3-sulfonamide hybrids | Indole-3-sulfonamide, Quinolines/Pyridines | - | Carbonic Anhydrase (CA) Inhibition | nih.gov |
Isatin-Based Sulfonamide Derivatives
Isatin (B1672199), or 1H-indole-2,3-dione, serves as a versatile precursor for the synthesis of a variety of sulfonamide derivatives. A general approach involves the chemical combination of isatin derivatives with sulfonamides. researchgate.net
A common synthetic route to isatin-5-sulfonamides begins with the reaction of isatin with chlorosulfonic acid. nih.gov This step introduces a chlorosulfonyl group at the C5 position of the isatin ring, yielding 5-chlorosulfonylisatin. acs.org This intermediate can then be reacted with various amines, such as piperidine, morpholine (B109124), thiomorpholine, azetidine, or pyrrolidine (B122466), to form the corresponding 5-sulfonamide derivatives. nih.govacs.org
Further modifications can be made at the isatin nitrogen (N1 position). For example, the nitrogen can be alkylated by treating the isatin sulfonamide with a base like sodium hydride, followed by the addition of an alkyl halide (e.g., propargyl bromide or 2-chloro-N-arylacetamides). nih.govacs.org This two-step process, chlorosulfonation followed by amination and subsequent N-alkylation, allows for the creation of a diverse library of isatin-based sulfonamides. nih.gov
A Chinese patent describes the synthesis of novel isatin-5-sulfonamide derivatives designed as potential inhibitors of the SARS coronavirus main protease. google.com The synthesis involves reacting an N-substituted isatin-5-sulfonyl chloride with a nitrogen-containing heterocyclic compound. google.com For example, the reaction of 1-(cyclopropylmethyl)-isatin-5-sulfonyl chloride with morpholine yielded 1-(cyclopropylmethyl)-5-(morpholinosulfonyl)indoline-2,3-dione. google.com
Some synthetic strategies aim to create more complex molecules, such as isatin Michael acceptors (IMAs). These compounds are prepared by condensing N-alkylated isatin-5-sulfonamide analogues with malononitrile (B47326) in methanol. acs.org These derivatives have been investigated as potential enzyme inhibitors. acs.org
Table 2: Synthetic Strategies for Isatin-Based Sulfonamide Derivatives
| Product Type | Key Intermediate | Key Reaction Steps | Example Reagents | Ref |
| Isatin-5-sulfonamides | 5-Chlorosulfonylisatin | Chlorosulfonation of isatin, followed by amination | Chlorosulfonic acid, Pyrrolidine, Morpholine | nih.govacs.org |
| N-Alkylated isatin-5-sulfonamides | Isatin-5-sulfonamide | N-alkylation using a base and alkyl halide | Sodium hydride, Propargyl bromide, 2-chloro-N-arylacetamides | nih.gov |
| Isatin Michael Acceptors (IMAs) | N-Alkylated isatin-5-sulfonamide | Condensation with a Michael acceptor | Malononitrile, Methanol | acs.org |
| Novel Isatin-5-sulfonamides | N-substituted isatin-5-sulfonyl chloride | Reaction with nitrogen-containing heterocycles | Morpholine | google.com |
Bisindole and Trisindole Sulfonamide Hybrids
The synthesis of bisindole and trisindole sulfonamide hybrids involves constructing molecules with multiple indole rings linked together, with at least one bearing a sulfonamide group. These complex structures are often built upon simpler monoindole sulfonamide precursors.
A prevalent method for synthesizing these hybrids involves the alkylation of monoindole sulfonamides. nih.govacs.org In this approach, monoindoles, prepared by treating tryptamine (B22526) with various benzenesulfonyl chlorides, are used as the starting material. nih.govacs.org These monoindole sulfonamides are then reacted with either benzaldehyde (B42025) derivatives to yield bisindoles or with isatin to produce trisindoles. nih.govacs.org These reactions are typically catalyzed by an acid, such as 12-tungstosilicic acid (H₄O₄₀SiW₁₂·aq), in a solvent like acetonitrile. nih.govacs.org
This synthetic strategy allows for considerable structural diversity. By varying the substituents on the benzenesulfonyl chloride, the benzaldehyde, and the core indole, a wide array of bis- and trisindole sulfonamides can be generated. For example, a series of bisindole sulfonamides were synthesized and evaluated for their cytotoxic activity. mdpi.com Among them, a chloro-substituted bisindole and a trisindole derivative showed potent activity against the HepG2 cancer cell line. mdpi.com
Another study detailed the synthesis of three sets of indole-sulfonamide derivatives: monoindoles, bisindoles, and trisindoles. nih.gov The investigation focused on their anticancer and antimalarial properties, highlighting the importance of the bis- and trisindole structures for biological activity. While the monoindole precursors were inactive, most of the bisindole and trisindole derivatives exhibited antimalarial activity against P. falciparum. nih.govacs.org
Table 3: Synthesis of Bisindole and Trisindole Sulfonamide Hybrids
| Hybrid Type | Precursors | Key Reagents/Catalysts | Resulting Structure | Ref |
| Bisindole Sulfonamide | Monoindole sulfonamide, Benzaldehyde derivative | 12-Tungstosilicic acid (H₄O₄₀SiW₁₂·aq) | Two indole rings linked by a methane (B114726) bridge derived from benzaldehyde | nih.govacs.org |
| Trisindole Sulfonamide | Monoindole sulfonamide, Isatin | 12-Tungstosilicic acid (H₄O₄₀SiW₁₂·aq) | Three indole rings, with two linked to the C3 position of the central isatin-derived indole | nih.govacs.org |
| 3,3-bis(1H-indol-3-yl)indolin-2-ones | Isatin, Indole | p-Toluenesulfonic acid (p-TSA) or Molecular iodine (I₂) | Trisindole core (not explicitly sulfonated in this method but demonstrates the core synthesis) | mdpi.com |
Molecular Structure and Spectroscopic Characterization
X-ray Crystallography of 1H-Indole-2-sulfonamide Analogs
The conformation of indole (B1671886) sulfonamide derivatives is largely defined by the rotational freedom around the S-N bond. In the crystal structure of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, an analog of this compound, two independent molecules were observed in the asymmetric unit, primarily differing in the rotation about this S-N bond. mdpi.com The dihedral angles between the indole ring system and the benzene (B151609) ring of the sulfonyl group were found to be 79.08(6)° and 72.83(5)° for the two molecules, respectively, indicating a "V-shape" conformation. mdpi.com This highlights the conformational flexibility inherent in this scaffold.
In another study on 3-ethenyl-1-(4-methylphenylsulfonyl)-1H-indole, the two independent molecules in the asymmetric unit also displayed similar L-shaped conformations with dihedral angles between the indole and benzene rings of 82.98(12)° and 84.46(13)°. researchgate.net The relatively low energy barrier for rotation around the S-N bond, calculated to be in the range of 2.5–5.5 kcal/mol for related 1-(arylsulfonyl)indole molecules, suggests that different conformations can be readily adopted, influenced by the surrounding crystal packing environment. mdpi.comresearchgate.net
| Compound | Dihedral Angle (Indole-Benzene) | Torsion Angle (e.g., C-S-N-C) | Reference |
| 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde (Molecule 1) | 79.08(6)° | 109.18(17)° (C10-S1-N1-C8) | mdpi.com |
| 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde (Molecule 2) | 72.83(5)° | -116.34(18)° (C26-S2-N2-C24) | mdpi.com |
| 3-ethenyl-1-(4-methylphenylsulfonyl)-1H-indole (Molecule 1) | 82.98(12)° | Not specified | researchgate.net |
| 3-ethenyl-1-(4-methylphenylsulfonyl)-1H-indole (Molecule 2) | 84.46(13)° | Not specified | researchgate.net |
The arrangement of molecules in a crystal is governed by a variety of non-covalent interactions. In the crystal structure of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, the packing is predominantly driven by π-π stacking interactions between the tolyl ring of one molecule and the six-membered ring of the indole system of an adjacent molecule. mdpi.com These interactions lead to the formation of two-molecule aggregates.
These aggregates are further connected into supramolecular chains along the c-axis via C-H···O hydrogen bonds. mdpi.com Specifically, the sulfoxide (B87167) oxygen atoms act as hydrogen bond acceptors. mdpi.com The interplay of these interactions, along with weaker C-H···π interactions, results in the formation of supramolecular layers. mdpi.com
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical properties.
A study on 5-methoxy-1H-indole-2-carboxylic acid revealed the existence of at least two polymorphs. mdpi.com Polymorph 1 crystallizes in the C2/c space group and forms ribbons of molecules connected by O-H···O and N-H···O hydrogen bonds, but without the formation of cyclic dimers. mdpi.com In contrast, the newly discovered polymorph 2 crystallizes in the P21/c space group and is characterized by the presence of cyclic dimers formed through O-H···O hydrogen bonds. mdpi.com
The key difference in the hydrogen bonding patterns of these two polymorphs lies in the acceptor atom for the indole N-H hydrogen bond. In polymorph 2, the methoxy (B1213986) oxygen acts as the acceptor, while in polymorph 1, it is a carboxylic oxygen atom. mdpi.com These findings highlight how subtle changes in intermolecular interactions can lead to different crystal packing arrangements and, consequently, different polymorphic forms. The study of polymorphism in related indole scaffolds is crucial for understanding the potential crystalline forms of this compound.
| Parameter | Polymorph 1 | Polymorph 2 | Reference |
| Crystal System | Monoclinic | Monoclinic | mdpi.com |
| Space Group | C2/c | P21/c | mdpi.com |
| a (Å) | 13.079(3) | 4.0305(2) | mdpi.com |
| b (Å) | 7.696(2) | 13.0346(6) | mdpi.com |
| c (Å) | 35.185 | 17.2042(9) | mdpi.com |
| β (°) | 91.06(3) | 91.871(5) | mdpi.com |
| Key H-bonding Motif | Ribbons via O-H···O and N-H···O | Cyclic dimers via O-H···O and N-H···O | mdpi.com |
Application of Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR, LCMS)
While X-ray crystallography provides definitive solid-state structures, spectroscopic techniques are indispensable for confirming the identity and purity of a compound, as well as for providing structural information in solution. semanticscholar.orgresearchgate.net
Infrared (IR) spectroscopy is particularly useful for identifying key functional groups. researchgate.net In the case of this compound, characteristic IR absorption bands would be expected for the N-H stretch of the indole ring, the N-H stretches of the sulfonamide group, and the symmetric and asymmetric S=O stretches of the sulfonamide. For example, the S=O stretches typically appear in the region of 1150–1300 cm⁻¹. The presence and position of these bands provide strong evidence for the presence of the indole and sulfonamide moieties.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. semanticscholar.org LC-MS is crucial for assessing the purity of this compound and for determining its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, further confirming its identity. nptel.ac.in
| Spectroscopic Technique | Information Obtained | Typical Regions/Values for Indole Sulfonamides | Reference |
| ¹H NMR | Chemical environment of protons, connectivity | Aromatic protons on indole and aryl rings, NH protons | semanticscholar.org |
| ¹³C NMR | Carbon framework of the molecule | Aromatic carbons, carbons adjacent to heteroatoms | semanticscholar.org |
| IR Spectroscopy | Presence of functional groups | ~3400 cm⁻¹ (indole N-H), ~3300-3200 cm⁻¹ (sulfonamide N-H), ~1300-1150 cm⁻¹ (S=O) | |
| LC-MS | Purity, molecular weight, elemental composition | Retention time, m/z ratio corresponding to the molecular ion | semanticscholar.org |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties and three-dimensional structure of indole (B1671886) sulfonamide derivatives. These studies are crucial for understanding molecular stability, reactivity, and spectroscopic properties.
DFT methods, often employing functionals like B3LYP or ωB97X-D with basis sets such as 6-311G+(d,p) or 6-31++G(d,p), are used to optimize the molecular geometry and predict electronic parameters. nih.govmdpi.commdpi.com Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap often correlates with higher reactivity. researchgate.netacs.org
For instance, studies on sulfonamide Schiff bases have shown that the HOMO and LUMO orbitals are fundamental to the molecule's reactivity and are responsible for electron-donating and electron-accepting capabilities, respectively. researchgate.net The distribution of these frontier orbitals can indicate the most likely sites for electrophilic and nucleophilic attacks. Furthermore, DFT calculations have been used to compare the stability of different conformational isomers, such as the E- and Z-forms of Schiff base sulfonamides, confirming that the E-forms are generally more stable. mdpi.com These computational insights align well with experimental findings from NMR spectroscopy. mdpi.com
Table 1: Selected Quantum Chemical Parameters for Sulfonamide Derivatives from DFT Studies
| Compound Type | Functional/Basis Set | Calculated Property | Finding | Citation |
|---|---|---|---|---|
| Sulfonamide Schiff Base | B3LYP/6-311G+(d,p) | Molecular Geometry | Optimized structure confirmed by comparing simulated IR, UV-Vis, and NMR spectra with experimental data. | nih.gov |
| Schiff Base Sulfonamides | B3LYP/6-31+G (d,p) | Conformational Stability | E-forms were calculated to be more stable than Z-forms. | mdpi.com |
| General Sulfonamides | WP04/6-311++G(d,p) | Frontier Molecular Orbitals | HOMO-LUMO energy gap helps determine kinetic stability and biological activity. | researchgate.net |
| 5-Methoxy-1H-indole-2-carboxylic Acid | ωB97X-D/6-31++G(d,p) | Dimer/Trimer Structures | Calculated structures and interactions showed good agreement with experimental X-ray diffraction data. | mdpi.com |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is extensively applied to 1H-indole-2-sulfonamide derivatives to understand their mechanism of action and to rationalize their inhibitory activities against various enzymes.
Studies have successfully docked indole-based sulfonamides into the active sites of several key protein targets. For example, indole-based diaza-sulfonamides have been evaluated as inhibitors of Janus kinase 3 (JAK-3), a protein implicated in oral cancer. nih.govresearchgate.net Docking simulations revealed that these compounds fit well within the JAK-3 binding site, with binding affinities ranging from -8.8 to -9.7 kcal/mol. nih.gov Similarly, sulfonamide-based indoles have been docked into the active site of aromatase, a target for breast cancer therapy. researchgate.net These studies showed that potent analogs could mimic the hydrogen bond interactions of the natural substrate with key residues like MET374 and ASP309, suggesting a competitive mode of inhibition. researchgate.net
Other research has focused on indole sulfonamides as α-glucosidase inhibitors for diabetes, with docking studies confirming the structure-activity relationship of potent analogs. nih.gov In the context of Pim kinase inhibitors for cancer treatment, docking revealed that active indole compounds form strong van der Waals interactions with residues such as Ile185 and Leu44, and hydrogen bonds with Asp128 and Arg122. tandfonline.com
Table 2: Molecular Docking Results for Indole Sulfonamide Derivatives with Various Protein Targets
| Target Protein | PDB ID | Ligand Type | Binding Affinity (kcal/mol) | Key Interacting Residues | Citation |
|---|---|---|---|---|---|
| JAK-3 | 1YVJ | Indole based diaza-sulfonamides | -8.8 to -9.7 | Not specified | nih.govresearchgate.net |
| Pim-1 Kinase | - | 3,5-disubstituted indoles | ~-80 (Total Binding Free Energy) | Ile185, Leu44, Leu120, Asp128, Arg122, Phe49 | tandfonline.com |
| Aromatase | - | Sulfonamide-based indoles | Not specified | MET374, ASP309 | researchgate.net |
| α-Glucosidase | - | Indole bearing sulfonamides | Not specified | Not specified | nih.gov |
| Acetylcholinesterase (AChE) | - | 3-substitue 2-methyl indoles | -9.3 to -6.0 | Not specified | bohrium.com |
| FGFR2 Kinase | 4J98 | Azo-based sulfonamides | -6.24 (for compound 8h) | PHE 492, LYS 517, ASN 571 | chemmethod.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. For this compound derivatives, QSAR studies are crucial for identifying the key physicochemical properties and structural features that govern their therapeutic effects. researchgate.net
Various QSAR models have been developed for indole sulfonamides targeting different diseases. For example, a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was used to analyze indole derivatives as monoamine oxidase (MAO) inhibitors. acs.org The resulting models for MAO-A and MAO-B inhibition had predictive r² values of 0.743 and 0.603, respectively, indicating good predictive power. acs.org The study found that steric fields near the C2 position of the indole nucleus were favorable for increasing inhibitory activity. acs.org
In another study on indole-based Pim kinase inhibitors, a QSAR model was constructed that successfully described the inhibition mechanism using molecular descriptors like nN (number of nitrogen atoms), RDF20v, and E1v. tandfonline.com For indole-sulfonamide derivatives with anticancer and antimalarial activities, QSAR modeling revealed that properties such as mass, charge, polarizability, and electronegativity are key determinants of their biological function. acs.org These models can then be used to predict the activity of newly designed compounds, guiding further synthesis and development. acs.org
Table 3: Summary of QSAR Studies on Indole Sulfonamide Derivatives
| Activity | QSAR Model | Key Statistical Parameter(s) | Important Descriptors | Citation |
|---|---|---|---|---|
| MAO-A/B Inhibition | CoMFA (3D-QSAR) | Cross-validated r² = 0.743 (MAO-A), 0.603 (MAO-B) | Steric and electrostatic fields | acs.org |
| Pim Kinase Inhibition | Machine Learning (2D-QSAR) | r² > 0.80, Q²LOO > 0.80 | nN, RDF20v, E1v | tandfonline.com |
| Aromatase Inhibition | - | - | Electronegativity descriptor (MATS6e) | researchgate.net |
| Anticancer/Antimalarial | MLR (2D-QSAR) | R (training set) = 0.6186–0.9488 | Mass, charge, polarizability, van der Waals volume, electronegativity | acs.org |
| Carbonic Anhydrase Inhibition | 2D-QSAR | - | Descriptors controlling activity against hCA IX and XII | tandfonline.com |
Chemoinformatic Approaches in Sulfonamide Scaffold Analysis
Chemoinformatics provides the tools to analyze large datasets of chemical structures and is essential for understanding the properties of broad structural classes like the sulfonamide scaffold. The sulfonamide group is recognized as a valuable pharmacophore in drug discovery due to its favorable properties and presence in a wide range of approved drugs. chemmethod.commdpi.com
Chemoinformatic analyses often involve scaffold-based methods. The Bemis-Murcko (BM) scaffold, which represents the core ring structures of a molecule, has been a standard for scaffold analysis. rsc.org More recently, analog series-based (ASB) scaffolds have been introduced to better capture synthetic relationships within a series of compounds. rsc.org For example, if a sulfonamide group is a key feature in a series of potent analogs, it would be included in the ASB scaffold, highlighting its importance for activity. rsc.org
Large-scale chemoinformatic analysis of compound libraries, such as natural product databases versus synthetic molecule databases, reveals trends in structural features. Synthetic scaffolds, for instance, show a higher prevalence of phenyl rings and sulfonamide linkers compared to natural product scaffolds. scispace.com Such analyses help medicinal chemists understand the chemical space occupied by different compound classes and can inspire the design of novel molecules. scispace.comacs.org Furthermore, chemoinformatic tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize drug candidates with favorable pharmacokinetic profiles early in the discovery process. bohrium.com
Structure Activity Relationship Sar and Structural Optimization
Impact of Substitutions on the Indole (B1671886) Ring System
The indole nucleus is a key pharmacophore, and substitutions on its bicyclic ring system can significantly modulate the biological activity of the resulting compounds.
The C-2 position of the indole ring is a critical site for modification. In the development of Hepatitis C virus (HCV) NS5B polymerase inhibitors, the carboxylic acid at the C-2 position was identified as a key component. The isosteric replacement of this carboxylic acid with an acyl sulfonamide moiety was found to be a successful strategy, leading to analogs with significantly improved replicon activity. researchgate.netFor instance, this modification resulted in an analog with over 100-fold improvement in replicon potency. researchgate.net Further studies on indolylarylsulfones as HIV-1 inhibitors explored modifications at the indole-2-carboxamide position. nih.govWhile replacing the carboxamide with certain nitrogen-containing aromatic rings did not yield significant improvements, the introduction of various sulfonamide groups linked by an alkyl diamine chain was investigated to explore the binding pocket. nih.gov
The C-3 position of the indole ring is a frequent target for substitution in the design of new therapeutic agents. Research on allosteric modulators of the CB1 receptor has shown that this position is sensitive to the size of the substituent. nih.govShorter alkyl groups, such as a methyl group, are preferred over larger groups like an ethyl group, suggesting that there is limited space in the corresponding binding pocket of the receptor. nih.govIn some series of indole-2-carboxamides, the presence of a hydrogen or methyl group at the C-3 position was found to be optimal for activity. nih.gov
Substitutions on the benzene (B151609) portion of the indole ring have been shown to have a profound impact on the activity of 1H-Indole-2-sulfonamide derivatives.
C-4 Position : In the context of CB1 receptor antagonists, it was hypothesized that indoles could serve as bioisosteres for anilines, providing similar hydrogen-bond donating and electron-donating properties. A variety of indole sulfonamides were prepared to test this hypothesis, with substitutions at the C-4 position being of particular interest. researchgate.netSome studies have indicated that substitution at the C-4 position can lead to increased potency. ijsdr.org
C-5 Position : The C-5 position has been extensively studied. For anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups (EDG) like methyl, ethyl, and cyclopropyl (B3062369) were found to be favorable, showing moderate to good potency. acs.orgIn contrast, the introduction of electron-withdrawing groups (EWG) such as halogens resulted in inactive compounds. acs.orgConversely, for CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C-5 position enhanced potency. nih.govIn the development of HCV NS4B inhibitors, a fluorine atom at C-5 was shown to retain good activity. researchgate.netFor galectin-3 and galectin-8C inhibitors, placing a 4-fluorophenoxyl group at the 5-position led to higher potency compared to substitutions at other positions. nih.gov
C-6 Position : In some series, such as certain HCV NS5B polymerase inhibitors, modifications at the C-6 position did not appear to significantly affect the compound's potency. researchgate.netHowever, in other contexts, the simultaneous presence of substituents at both C-5 and C-6 was explored as a strategy to block potential oxidative metabolism. researchgate.net
C-7 Position : For certain biological targets, smaller substituents with a balance of electrostatic and steric properties are desirable at the C-7 position of the indole ring. ijsdr.org The following table summarizes the observed effects of various substituents at different positions on the indole ring.
| Position | Substituent Type | Effect on Activity | Target/Assay |
| C-3 | Short alkyl groups (e.g., H, Me) | Preferred, enhanced potency | CB1 Receptor Modulation |
| C-5 | Small, electron-donating groups (e.g., Me, Et) | Favorable, good potency | Anti-Trypanosoma cruzi |
| C-5 | Electron-withdrawing groups (e.g., halogens) | Inactive | Anti-Trypanosoma cruzi |
| C-5 | Halogens (Cl, F) | Enhanced potency | CB1 Receptor Modulation |
| C-5 | Fluorine | Retained good activity | HCV NS4B Inhibition |
| C-6 | Various attachments | No significant effect | HCV NS5B Polymerase Inhibition |
Modifications on the Sulfonamide Moiety
The sulfonamide group is a critical pharmacophore that can mimic the structure of natural substrates for enzymes and is known for enhancing pharmacokinetic properties like solubility.
The substitution pattern on the nitrogen atom of the sulfonamide group is a key determinant of biological activity. In some instances, a free hydrogen atom on the sulfonamide nitrogen is crucial for activity, as it can participate in hydrogen bonding with the target protein. tandfonline.comMethylation of the sulfonamide nitrogen has been shown to result in less potent compounds in certain series. acs.orgHowever, introducing specific substituents on the sulfonamide amino group can also sometimes impair activity. sci-hub.seIn the design of novel indole-benzosulfonamide derivatives, the nature of the substitution on the benzosulfonamide portion was found to be critical for their antibacterial efficacy.
The sulfonyl group itself is a cornerstone of the molecule's activity, often acting as a bioisostere for other functional groups like carboxylic acids or amides. mdpi.comnih.govIts ability to act as a hydrogen bond acceptor is a key feature.
Bioisosteric replacement of the sulfonyl group has been explored with varying results. For example, replacing a carboxamide with a sulfonamide led to a complete loss of potency in one study, indicating the specific requirements of the target. acs.orgIn another case, replacing the sulfonamide with a sulfone resulted in a less potent compound, highlighting the importance of the nitrogen atom in that position. acs.orgReversing the sulfonamide linkage has also been shown to diminish activity. acs.org The following table outlines the effects of modifications to the sulfonamide moiety.
| Modification | Specific Change | Effect on Activity |
| Nitrogen Substitution | Methylation | Decreased potency |
| Nitrogen Substitution | Various substituents | Can impair activity |
| Group Replacement | Sulfonamide replaced with Sulfone | Decreased potency |
| Group Alteration | Reversed Sulfonamide | Decreased potency |
Linker Modifications and Scaffold Hopping Strategies in this compound Analogs
The exploration of linker modifications and scaffold hopping strategies represents a critical avenue in medicinal chemistry for optimizing the therapeutic potential of lead compounds. uniroma1.itnih.gov These approaches aim to enhance potency, selectivity, and pharmacokinetic properties by altering the core structure or the connecting chemical units of a molecule. uniroma1.it In the context of this compound analogs, such modifications have been instrumental in defining the structural requirements for biological activity.
Linker Modifications:
Similarly, the nature and orientation of the linker are paramount. Replacing a carboxamide linker with a sulfonamide in one study led to a total loss of activity, highlighting the specific hydrogen bonding and electronic features required at this position. acs.org Conversely, reversing the amide bond in another analog restored potency, indicating that the spatial arrangement of hydrogen bond donors and acceptors is a key determinant of activity. acs.org In the development of cannabinoid receptor agonists, replacing a sulfonate linker with a sulfonamide was investigated to add a hydrogen bond donor, which can significantly alter physical properties like lipophilicity and favor peripheral selectivity. mdpi.com
These findings underscore the sensitivity of biological activity to the linker's composition, length, and flexibility. A flexible alkyl linker is often found to be important for activity in related indole scaffolds. nih.gov
| Compound ID | Modification Description | Biological Target/Assay | Potency (pEC₅₀) | Reference |
|---|---|---|---|---|
| 67 | Shifted methylene (B1212753) in linker | Anti-T. cruzi | <4.3 (Inactive) | acs.org |
| 68 | Homologated side chain (extended linker) | Anti-T. cruzi | <4.3 (Inactive) | acs.org |
| 69 | Reversed amide linker | Anti-T. cruzi | 5.7 | acs.org |
| 70 | Replacement of carboxamide with sulfonamide | Anti-T. cruzi | <4.3 (Inactive) | acs.org |
Scaffold Hopping:
Scaffold hopping involves the replacement of a central molecular core with a structurally different scaffold while aiming to retain or improve biological activity. nih.gov This strategy is employed to discover novel chemical entities, enhance physicochemical properties, and secure new intellectual property. uniroma1.it
In the optimization of this compound analogs, various replacements for the indole core have been explored to identify the structural drivers of potency. acs.org Attempts to replace the indole scaffold with other heterocyclic systems such as isoquinolines, azaindole, benzofuran, and benzimidazole (B57391) resulted in inactive compounds. acs.org Furthermore, exploring regioisomers by moving the substituents from the 2-position of the indole to the 1- or 3-positions also led to a reduction in potency. acs.org These results suggest that the indole core itself is a critical element for the activity of this particular series, and none of the tested replacements offered superior properties. acs.org
This highlights a common challenge in scaffold hopping, where maintaining the precise three-dimensional arrangement of key interaction features presented by the original scaffold is often difficult to achieve with a new core structure. uniroma1.it
| Compound ID | Scaffold Type | Biological Target/Assay | Potency (pEC₅₀) | Reference |
|---|---|---|---|---|
| 28 | Isoquinoline | Anti-T. cruzi | <4.3 (Inactive) | acs.org |
| 29 | Isoquinoline | Anti-T. cruzi | <4.3 (Inactive) | acs.org |
| 30 | Azaindole | Anti-T. cruzi | <4.3 (Inactive) | acs.org |
| 31 | Benzofuran | Anti-T. cruzi | <4.3 (Inactive) | acs.org |
| 32 | Benzimidazole | Anti-T. cruzi | <4.3 (Inactive) | acs.org |
Stereochemical Considerations in Activity Modulation
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of molecular recognition and biological activity. The specific stereoisomeric form of a drug can determine its efficacy and interaction with chiral biological targets like enzymes and receptors. ontosight.ai
For derivatives of this compound, stereochemical properties can significantly influence their biological function. ontosight.aiontosight.ai A complex derivative, 5-Chloro-N-{(3S)-1-[(2S)-1-(4-morpholinyl)-1-oxo-2-propanyl]-2-oxo-3-pyrrolidinyl}-1H-indole-2-sulfonamide, contains specific chiral centers denoted by the (S) configuration. ontosight.ai The presence of these defined stereocenters suggests that the molecule was designed or synthesized with a high degree of stereoselectivity, which is often crucial for its intended biological activity and specific interaction with target molecules. ontosight.ai
In a different series of indole-2-carboxamides developed as anti-mycobacterial agents, the stereochemical orientation at the 4-position of a cyclohexyl group was investigated. nih.gov The study found that both the pure trans isomer and a cis/trans mixture achieved the same minimum inhibitory concentration (MIC) values, indicating no preference for a specific stereochemical orientation in that particular structural context. nih.gov However, in other classes of compounds, such as cannabinoid receptor modulators, subtle changes in stereochemistry can lead to significant differences in potency and efficacy. publish.csiro.au The precise spatial orientation of functional groups is critical for fitting into a receptor's binding pocket and eliciting a biological response.
Biological Target Identification and Mechanism of Action Studies Preclinical Focus on Molecular Interactions
Carbonic Anhydrase (CA) Inhibition by 1H-Indole-2-sulfonamide Derivatives
The sulfonamide moiety is a classic zinc-binding group, making indole-sulfonamide derivatives potent inhibitors of the zinc-containing metalloenzyme family, carbonic anhydrases (CAs) nih.govnih.gov. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in various physiological and pathological processes mdpi.com.
Indole-sulfonamide derivatives have demonstrated varied and often potent inhibitory activity against several human (h) CA isoforms. The cytosolic isoforms hCA I and hCA II, along with the tumor-associated transmembrane isoforms hCA IX and hCA XII, are common targets of these compounds nih.govmdpi.comunimi.it.
One study on indoline-5-sulfonamide analogs showed inhibitory activity against the tumor-associated hCA IX and XII, with Ki values reaching as low as 132.8 nM and 41.3 nM, respectively mdpi.com. Another series of 2-oxindole benzenesulfonamide conjugates displayed promising activity and selectivity for hCA I, hCA II, and hCA IX researchgate.net. For instance, certain compounds showed potent inhibition against hCA II with Ki values as low as 3.0 nM and against hCA IX with a Ki of 13.9 nM researchgate.net. Similarly, novel indole-based benzenesulfonamides have been developed as highly potent and selective hCA II inhibitors, with one compound demonstrating a Ki of 5.9 nM and exhibiting 13-fold, 34-fold, and 9-fold selectivity over hCA I, IX, and XII, respectively nih.gov.
Conversely, some series have shown weaker activity against certain isoforms. A series of sulfonamidoindole-based hydrazones, while potent against hCA IX and XII, displayed weak inhibitory activity against hCA I (Ki range: 3.13 µM to >10.00 µM) and hCA II (Ki range: 309 nM to >10.00 µM) nih.gov. Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids have also been investigated, with some compounds showing strong inhibition of hCA XII (Ki in the 10-41.9 nM range) and moderate activity against hCA II and hCA IX (Ki < 100 nM) nih.gov.
| Derivative Series | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Other Isoforms (Ki) |
|---|---|---|---|---|---|
| Indole-based benzenesulfonamides nih.gov | Weakly Inhibited | 5.9 nM (most potent compound) | Weakly Inhibited | Weakly Inhibited | - |
| 2-Oxindole benzenesulfonamide conjugates researchgate.net | 90.2 nM - 97.6 nM | 3.0 nM - 8.0 nM | 13.9 nM - 21.4 nM | Appreciable inhibition | - |
| Indoline-5-sulfonamides mdpi.com | - | - | Down to 132.8 nM | Down to 41.3 nM | - |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids nih.gov | 18.8 nM (most potent compound) | < 100 nM | < 100 nM | 10 - 41.9 nM | - |
| Indolin-2-one-based sulfonamides nih.gov | 42 - 8550.9 nM | 5.9 - 761 nM | - | - | hCA IV: 4.0 - 2069.5 nM; hCA VII: 13.2 - 694 nM |
Carbonic anhydrases are also crucial for the survival and virulence of various pathogens, making them attractive targets for novel anti-infective agents nih.govmdpi.com. Indole-sulfonamide derivatives have shown potent inhibitory effects against β-class CAs from pathogenic fungi.
A series of 2-(hydrazinocarbonyl)-3-substituted-phenyl-1H-indole-5-sulfonamides were evaluated as inhibitors of β-CAs from Cryptococcus neoformans (Can2) and Candida albicans (CaNce103) nih.govresearchgate.net. These compounds potently inhibited both enzymes, with inhibition constants (Ki) in the nanomolar range: 4.4–118 nM against Can2 and 5.1–128 nM against CaNce103 nih.govresearchgate.net. Notably, some of these compounds displayed promising selectivity for the fungal enzymes over the host's human isoforms hCA I and II nih.govresearchgate.net.
Furthermore, a study on 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] investigated their inhibition of β-CA from Candida glabrata (CgNce103) nih.gov. All tested compounds were potent inhibitors, with Ki values ranging from 6.4 to 63.9 nM nih.gov. The 5,7-dichloro substituted derivative was the most effective, with a Ki of 6.4 nM and high selectivity for CgNce103 over the human cytosolic isoforms hCA I and II nih.govnih.gov.
| Derivative Series | Pathogen | CA Isoform | Inhibition Constant (Ki) Range |
|---|---|---|---|
| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamides nih.govresearchgate.net | Cryptococcus neoformans | Can2 (β-CA) | 4.4 - 118 nM |
| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamides nih.govresearchgate.net | Candida albicans | CaNce103 (β-CA) | 5.1 - 128 nM |
| 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] nih.gov | Candida glabrata | CgNce103 (β-CA) | 6.4 - 63.9 nM |
The primary mechanism of CA inhibition by indole-sulfonamides involves the interaction of the sulfonamide group (SO₂NH₂) with the zinc ion in the enzyme's active site nih.gov. This interaction is a hallmark of classical sulfonamide CA inhibitors nih.gov. The sulfonamide binds to the Zn(II) ion in its deprotonated, anionic form, where the negatively charged nitrogen coordinates the positively charged metal ion, disrupting the enzyme's catalytic activity nih.govnih.gov.
Molecular docking studies have provided further insight into the binding modes of these inhibitors. These studies confirm that the sulfonamide moiety anchors the molecule to the catalytic zinc ion researchgate.netnih.gov. The indole (B1671886) scaffold and its various substituents then extend into the active site cavity, forming additional interactions with amino acid residues nih.gov. These secondary interactions are crucial for determining the inhibitor's potency and selectivity for different CA isoforms nih.gov. The variations in amino acid residues at the entrance and middle of the active site cavity among the different CA isoforms allow for the design of derivatives with improved selectivity nih.gov. For example, docking studies of a highly selective inhibitor for Candida glabrata CA proposed a specific binding interaction within the active site that accounts for its selectivity over human isoforms nih.gov.
Tubulin Interaction and Antimitotic Activity
Beyond CA inhibition, a distinct class of indole-sulfonamide derivatives has been identified as potent antimitotic agents that function by disrupting microtubule dynamics through direct interaction with tubulin nih.gov.
Extensive research, including molecular modeling and competitive binding assays, has established that these antimitotic indole-sulfonamides bind to tubulin at the colchicine-binding site nih.govdoi.org. The indole scaffold plays a crucial role in this interaction mdpi.comnih.gov. Docking studies have shown that the indole NH group can form a hydrogen bond with the amino acid residue Thrα179 in the binding pocket mdpi.com.
By binding to the colchicine site, indole-sulfonamide derivatives inhibit the polymerization of tubulin dimers into microtubules nih.govdoi.org. This disruption of microtubule assembly is a key mechanism of their anticancer activity. The derivative J30 was found to inhibit the polymerization of purified tubulin in a concentration-dependent manner, with an IC₅₀ of 0.48 µM, and almost completely disrupted tubulin assembly at a concentration of 2.5 µM doi.org.
The inhibition of tubulin polymerization has profound effects on cellular processes, particularly cell division. The disruption of the mitotic spindle, which is composed of microtubules, leads to a halt in the cell cycle nih.govaacrjournals.org. Cells treated with these compounds accumulate in the G2/M phase of the cell cycle, a characteristic of antimitotic agents doi.orgaacrjournals.org. This mitotic arrest ultimately triggers programmed cell death, or apoptosis, contributing to the cytotoxic effects of these compounds against cancer cells nih.govdoi.org.
| Compound | Effect | IC₅₀ (Tubulin Polymerization) | Cellular Outcome |
|---|---|---|---|
| N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30) doi.org | Inhibits assembly of purified tubulin | 0.48 µM | Depolymerizes microtubules, G2/M phase accumulation, apoptosis |
| Indolesulfonamide analogues nih.gov | Inhibit tubulin polymerization in vitro and in cells | Not specified | Mitotic arrest, apoptosis |
| E7010 aacrjournals.org | Inhibition of microtubule assembly | Not specified | G2-M arrest |
Galectin Inhibition (Galectin-3 and Galectin-8C) by Indole-2-carboxamide Derivatives
Derivatives of N-arylsulfonyl-5-aryloxy-indole-2-carboxamide have been identified as a novel class of noncarbohydrate small-molecule inhibitors that dually target galectin-3 (Gal-3) and the C-terminal domain of galectin-8 (Gal-8C). nih.govnih.gov These galectins are involved in a variety of cellular processes, including cell adhesion, migration, apoptosis, and angiogenesis, making them potential therapeutic targets for cancer and tissue fibrosis. nih.govnih.gov The discovery of this class of inhibitors provides a new foundation for the development of structurally distinct inhibitors for Gal-3 and Gal-8C. nih.gov
A screening of an in-house compound library led to the identification of an N-arylsulfonyl-indole-2-carboxamide derivative, ZJ9623, as a galectin-3 inhibitor with a dissociation constant (Kd) of 783.7 μM. nih.gov This finding prompted further structural modifications to explore the structure-activity relationships of this new class of noncarbohydrate galectin inhibitors. nih.gov
Specificity Towards Galectin Isoforms
The N-arylsulfonyl-indole-2-carboxamide derivatives have demonstrated notable specificity for Gal-3 and Gal-8C over other galectin isoforms, such as the N-terminal domain of galectin-8 (Gal-8N). nih.gov This selective inhibition is a significant finding, as these derivatives represent one of the most potent and selective noncarbohydrate-based inhibitors for Gal-3 and Gal-8 isoforms identified to date. nih.govnih.gov The dual inhibition of Gal-3 and Gal-8C suggests a potential for broader therapeutic applications in diseases where both galectins play a role. nih.gov
The selectivity of these compounds is attributed to specific interactions with amino acid residues that are unique to the carbohydrate recognition domains (CRDs) of Gal-3 and Gal-8C. nih.govnih.gov Molecular docking studies have been instrumental in elucidating the basis for this isoform specificity. nih.gov
| Compound | Target | Kd (μM) |
| Cpd53 | Galectin-3 | 4.12 |
| Cpd53 | Galectin-8C | 6.04 |
| Cpd57 | Galectin-3 | 12.8 |
| Cpd57 | Galectin-8C | 2.06 |
| ZJ9623 | Galectin-3 | 783.7 |
| Lactose | Galectin-3 | 231 |
This table presents the dissociation constants (Kd) of selected N-arylsulfonyl-indole-2-carboxamide derivatives against Galectin-3 and Galectin-8C, with lactose shown for comparison. nih.gov
Molecular Interactions Governing Galectin Binding
Molecular docking investigations have provided insights into the binding modes of N-arylsulfonyl-indole-2-carboxamide derivatives within the CRDs of Gal-3 and Gal-8C. nih.govnih.gov The indole ring of these inhibitors is predicted to occupy the galactose binding site, where it engages in key interactions with conserved amino acid residues. nih.gov
In Gal-3, these interactions involve Trp181 and Arg162, while in Gal-8C, the corresponding residues are Trp249 and Arg233. nih.gov The 5-aryloxyl group on the indole scaffold may form interactions with Glu184 in Gal-3 and Glu252 in Gal-8C. nih.gov The potency and selectivity of these inhibitors are thought to be influenced by interactions with unique amino acids within the binding sites of each galectin. Specifically, Arg144 in Gal-3 and Ser213 in Gal-8C have been suggested to play a crucial role in the differential binding affinities observed. nih.govnih.gov
Serotonin (B10506) Receptor (5-HT6) Ligand Binding Characteristics
A series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been designed and synthesized as potent ligands for the serotonin 6 (5-HT6) receptor. nih.gov The 5-HT6 receptor, a G-protein coupled receptor, is a target of interest for cognitive disorders such as Alzheimer's disease. nih.gov
Structure-activity relationship (SAR) studies revealed that replacing a naphthyl fragment with quinolinyl or isoquinolinyl moieties on the sulfonamide portion of the molecule led to an increased affinity for the 5-HT6 receptor. nih.gov One of the most potent compounds identified, 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline (compound 25), demonstrated high potency and selectivity as a 5-HT6 receptor antagonist. nih.gov This compound was shown to be active in a novel object recognition (NOR) test, indicating procognitive properties. nih.gov
| Compound | Target | Activity |
| 23 | 5-HT6 Receptor | Antagonist |
| 25 | 5-HT6 Receptor | Antagonist |
This table highlights the antagonistic activity of lead compounds at the 5-HT6 receptor. nih.gov
Anti-Mycobacterial Target Engagement (e.g., MmpL3)
Indoleamide and indole-2-carboxamide derivatives have emerged as a promising class of anti-mycobacterial agents with potent activity against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. nih.govnih.gov The molecular target for these compounds has been identified as the mycolic acid transporter MmpL3 (Mycobacterial membrane protein Large 3). nih.govnih.govrsc.org MmpL3 is essential for the transport of trehalose monomycolate, a key component of the mycobacterial cell wall, making it a valuable target for new anti-tuberculosis drugs. nih.gov
Resistance to indoleamide compounds has been linked to a single mutation in the mmpL3 gene, further confirming it as the target. nih.gov Importantly, this mutation does not confer cross-resistance to existing first- and second-line tuberculosis drugs. nih.gov Further structure-activity relationship studies on indole-2-carboxamides have led to the development of analogs with exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov One such analog, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, has demonstrated excellent activity in a TB aerosol lung infection model and synergistic effects with rifampin. nih.gov
| Compound Class | Target | Effect |
| Indoleamides | MmpL3 | Inhibition of mycolic acid transport |
| Indole-2-carboxamides | MmpL3 | Inhibition of trehalose monomycolate transport |
This table summarizes the engagement of indole derivatives with the anti-mycobacterial target MmpL3. nih.govnih.gov
Other Investigated Biological Targets and Associated Molecular Mechanisms
SARS-CoV-2 3CL Protease
Indole-based compounds have been investigated as inhibitors of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), an enzyme crucial for viral replication. nih.gov The indole carboxylate scaffold is believed to play a key role in binding to the active site of the protease. nih.gov The introduction of a 3-nitro sulfonamide functionality on the indole nitrogen of a chloropyridinyl ester derivative resulted in a compound with improved inhibitory activity against SARS-CoV-2 3CLpro. nih.gov X-ray crystallographic studies of inhibitor-bound 3CLpro have provided molecular insights into the binding properties of these indole derivatives. nih.gov
14-3-3η protein
The 14-3-3 proteins are a family of conserved proteins that interact with a wide range of ligands, often through phosphoserine motifs. nih.gov While the interaction of 14-3-3 proteins with nonphosphorylated ligands has been characterized, specific studies detailing the interaction of this compound with the 14-3-3η isoform are not prevalent in the provided search results. The 14-3-3η protein has been identified as a biomarker in rheumatoid arthritis. nih.gov
Kinases
Indolin-2-one and oxindole sulfonamide derivatives have been explored as inhibitors of various kinases, which are key regulators of cellular processes and are implicated in cancer. researchgate.netchemrxiv.org Specifically, oxindole sulfonamide derivatives have been designed and synthesized as inhibitors of Bruton's tyrosine kinase (BTK), a promising target in B-cell-related disorders and malignancies. chemrxiv.org Indazole-based sulfonamides have also been synthesized and, through molecular docking studies, have shown a strong affinity for MAPK1, suggesting their potential as cancer treatments. mdpi.com Sulfonamide derivatives are also being investigated for their potential to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor involved in angiogenesis. nih.gov
Histone Deacetylase (HDAC)
Sulfonamide derivatives, including those with an indole scaffold, have been identified as inhibitors of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. mdpi.comresearchgate.netnih.gov Inhibition of HDACs is an emerging strategy in cancer therapy. researchgate.netnih.gov A series of indolylsulfonylcinnamic hydroxamates, which incorporate a 7-azaindole core, have been shown to function as potent HDAC inhibitors. nih.gov One such compound demonstrated high selectivity for HDAC6 over other isoforms. nih.gov Novel nonhydroxamate sulfonamide anilides have also been designed to inhibit human HDAC enzymes and induce histone hyperacetylation in cancer cells. nih.gov
| Investigated Target | Compound Scaffold | Molecular Mechanism/Effect |
| SARS-CoV-2 3CL Protease | Indole with sulfonamide functionality | Enzyme inhibition, essential for viral replication nih.gov |
| Kinases (e.g., BTK, MAPK1, VEGFR-2) | Oxindole sulfonamide, Indazole sulfonamide | Inhibition of kinase activity, affecting cellular signaling pathways chemrxiv.orgmdpi.comnih.gov |
| Histone Deacetylase (HDAC) | Indolylsulfonyl, Sulfonamide anilides | Enzyme inhibition, leading to histone hyperacetylation nih.govnih.gov |
This table provides an overview of other biological targets investigated for indole sulfonamide-related compounds and their associated molecular mechanisms.
Advanced Characterization of Biological Interaction Profiles
Molecular Properties Influencing Target Binding Affinity
The affinity of a ligand for its biological target is governed by a combination of physicochemical properties. For 1H-indole-2-sulfonamide analogs, lipophilicity and hydrogen bonding potential are paramount in defining their binding interactions.
Hydrogen Bonding Potential is another critical factor for the binding affinity of sulfonamides. The sulfonamide moiety (-SO₂NH-) itself is a key pharmacophore capable of engaging in multiple hydrogen bonding interactions with biological macromolecules. researchgate.net The amide proton can act as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. researchgate.netnih.gov This dual functionality allows the sulfonamide group to form strong and specific interactions within the active sites of enzymes or the binding pockets of receptors. researchgate.netacs.org Molecular docking studies have shown that sulfonamide groups can interact efficiently with key catalytic residues in enzyme active sites, often by forming hydrogen bonds that mimic the substrate's transition state. researchgate.net The indole (B1671886) ring's NH group can also participate as a hydrogen bond donor, further anchoring the molecule to its target. acs.org The strength and geometry of these hydrogen bonds can significantly influence the compound's potency and selectivity. nih.gov
| Property | Influence on Target Binding | Research Findings |
| Lipophilic Efficiency (LLE) | Balances potency with physicochemical properties to optimize drug-like characteristics. | In related indole-2-carboxamides, many compounds had LLE < 3; modifications like adding trifluoromethyl groups were explored to reduce lipophilicity and improve ADME profiles. acs.orgnih.gov |
| Hydrogen Bonding | The sulfonamide group acts as both a hydrogen bond donor (NH) and acceptor (SO₂), forming key interactions with target residues. researchgate.netresearchgate.net | The indole NH and sulfonamide moiety are crucial for binding. The sulfonyl oxygens can form a network of interactions with aromatic residues in a binding pocket. acs.org |
| Polar Surface Area (PSA) | Influences permeability and oral bioavailability. Low PSA is generally favorable. | Low PSA is a predictor of good oral bioavailability, which is a prerequisite for target engagement after oral administration. nih.gov |
| Rotatable Bonds | Affects conformational flexibility. Fewer rotatable bonds can lead to higher affinity and better bioavailability. | Reduced molecular flexibility is an important predictor of good oral bioavailability. nih.gov |
Selectivity Profiling of this compound Analogs Against Multiple Biological Targets
The therapeutic utility of a compound is often determined by its selectivity—the ability to interact with a specific target with high affinity while having low affinity for other, unintended targets. Selectivity profiling of this compound analogs has revealed that minor structural modifications can significantly alter their target preferences. The indole scaffold is a versatile core that can be adapted to bind to a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. nih.govrsc.orgresearchgate.net
For example, a series of indole-based benzenesulfonamides were evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. Compound 2a demonstrated high potency and selectivity for the hCA II isoform, with a Ki value of 5.9 nM. In contrast, other analogs showed varied selectivity profiles, highlighting how substitutions on the indole or sulfonamide moiety can fine-tune target specificity.
In another study, 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles were identified as high-affinity ligands for the 5-HT₆ serotonin (B10506) receptor. Interestingly, the stereochemistry of the pyrrolidine (B122466) ring dramatically influenced the functional activity. The (R)-enantiomers acted as potent, full agonists with EC₅₀ values as low as 1 nM, while the corresponding (S)-enantiomers were moderate antagonists. nih.gov This demonstrates that subtle changes in the three-dimensional arrangement of the molecule can switch its pharmacological effect from agonism to antagonism.
Furthermore, structure-activity relationship (SAR) studies on 1H-indole-2-carboxamides as allosteric modulators of the cannabinoid type 1 (CB1) receptor showed that substitutions at the C3 and C5 positions of the indole ring, along with modifications on an attached phenyl ring, significantly impacted potency. nih.gov While these are carboxamides, the findings on the indole core are relevant for understanding the selectivity of related sulfonamides.
The table below summarizes the selectivity profiles for representative indole sulfonamide analogs against different biological targets.
| Compound/Analog Series | Biological Target(s) | Key Findings & Selectivity |
| Indole-based benzenesulfonamides | Carbonic Anhydrase (CA) Isoforms | Compound 2a showed high selectivity for hCA II (Ki = 5.9 nM) over other isoforms. |
| 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles | 5-HT₆ Receptor | (R)-enantiomers were potent full agonists (EC₅₀ ≤ 1 nM), while (S)-enantiomers were moderate antagonists, showing high stereoselectivity. nih.gov |
| N-(1H-Indol-4-ylmethyl)benzenesulfonamides | Pancreatic Cancer Metabolism | Certain analogs demonstrated selective cytotoxicity against pancreatic cancer cell lines by inhibiting ATP production. researchgate.net |
| Indole-2-carboxamides (related scaffold) | Cannabinoid Receptor 1 (CB1) | Acted as negative allosteric modulators; potency was highly dependent on substitution patterns on the indole ring. nih.gov |
| Indole derivatives | Epidermal Growth Factor Receptor (EGFR) | An indole-2-carboxamide derivative (Va ) showed potent inhibitory activity against EGFR (IC₅₀ = 71 nM), greater than the reference drug erlotinib. nih.gov |
Future Perspectives in 1h Indole 2 Sulfonamide Research
Rational Design Principles for Novel 1H-Indole-2-sulfonamide Agents
The future development of this compound derivatives will heavily rely on rational design principles to create novel agents with tailored biological activities. This approach involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.
A fundamental principle lies in the strategic modification of the indole (B1671886) ring and the sulfonamide group. SAR studies have consistently shown that substitutions on the benzene (B151609) ring of the sulfonamide moiety are crucial for activity. For instance, the presence of halogen substituents on the phenyl ring has been identified as essential for anticancer effects researchgate.net. Similarly, the position of substituents plays a significant role; derivatives with substitutions at the para- and meta-positions of the benzenesulfonamide portion generally exhibit higher inhibitory activity against enzymes like carbonic anhydrase compared to ortho-substituted analogs mdpi.com.
Computational methods, such as molecular docking and dynamic simulations, are indispensable tools in the rational design process. These in silico techniques allow researchers to predict how newly designed molecules will bind to the active site of a target protein, providing insights into potential interactions. For example, docking studies have confirmed that the indole group and the sulfonamide linker of potent aromatase inhibitors interact with key residues in the enzyme's active site mdpi.com. This computational validation helps to prioritize the synthesis of compounds with the highest likelihood of success, thereby streamlining the drug discovery process.
Another key design principle is scaffold hopping, where the core indole structure is replaced with other heterocyclic systems to explore new chemical space and improve properties. While the indole scaffold is well-established, studies have shown that replacing it can sometimes lead to significantly enhanced activity. In the context of aromatase inhibitors, replacing the indole portion in a series of sulfonamide compounds resulted in derivatives with a tenfold increase in inhibitory activity mdpi.com. This highlights the potential for discovering novel and more potent agents by exploring bioisosteric replacements for the indole core.
The strategic combination of the indole-sulfonamide core with other pharmacophores is also a promising avenue. Hybrid molecules that integrate the indole-sulfonamide scaffold with other biologically active moieties can lead to compounds with dual or enhanced mechanisms of action researchgate.netmdpi.com. This hybridization approach can be guided by the known pharmacophoric requirements of different biological targets.
Strategies for Enhancing Target Specificity and Potency
A primary challenge in drug development is achieving high potency for the intended target while minimizing off-target effects. For this compound scaffolds, several strategies are being employed to enhance both target specificity and inhibitory power.
Fine-tuning the substitution patterns on the aromatic rings is a primary strategy. The nature and position of substituents can dramatically influence binding affinity and selectivity. For example, in the development of human carbonic anhydrase (hCA) inhibitors, specific substitutions on the indole-based benzenesulfonamide scaffold led to compounds with high potency and remarkable selectivity for the hCA II isoform over other isoforms like hCA I, IX, and XII mdpi.com. One derivative, compound 2a , demonstrated a potent inhibition of hCA II with an inhibitory constant (Ki) of 5.9 nM and showed 13-fold, 34-fold, and 9-fold selectivity over hCA I, IX, and XII, respectively mdpi.com.
The linker connecting the indole nucleus and the sulfonamide moiety is another critical element for optimization. The length and flexibility of the linker can be modified to achieve optimal orientation of the pharmacophoric groups within the target's binding pocket. Introducing different amide linkers has been shown to provide flexibility, enabling the ligands to form key hydrogen bond interactions with the target protein, thereby enhancing potency mdpi.com.
Structure-based drug design, utilizing X-ray crystallography and molecular modeling, is a powerful strategy for enhancing specificity. By visualizing how a lead compound binds to its target, researchers can identify opportunities to introduce modifications that strengthen desired interactions or disrupt unfavorable ones. Molecular docking studies of potent hCA inhibitors revealed that hydrogen bonds between the sulfonamide's oxygen atoms and amino acid residues like THR199, along with coordination to the active site's zinc ion, were crucial for high-affinity binding mdpi.com. This detailed understanding allows for the rational design of next-generation inhibitors with improved potency and a more specific binding profile.
Furthermore, exploring diverse heterocyclic systems attached to the sulfonamide can yield compounds with novel selectivity profiles. Research on N-arylsulfonyl-indole-2-carboxamides revealed derivatives that not only bound to galectin-3 but also showed potent affinity for the C-terminal domain of galectin-8 (gal-8C), a target implicated in cancer progression nih.gov. This demonstrates that modifications to the indole scaffold itself can unlock specificity for different, and sometimes unexpected, biological targets.
| Compound ID | Target | Inhibition/Binding | Selectivity Profile |
| 2a | hCA II | Kᵢ = 5.9 nM | 13-fold over hCA I, 34-fold over hCA IX, 9-fold over hCA XII mdpi.com |
| 2b | hCA II | Kᵢ = 7.3 nM | Potent inhibitor mdpi.com |
| 2c | hCA II | Kᵢ = 9.0 nM | Potent inhibitor mdpi.com |
| 2d | hCA II | Kᵢ = 7.1 nM | Potent inhibitor mdpi.com |
| 53 | Galectin-3 / Galectin-8C | Kₔ = 7.6 µM (Gal-8C) | Comparable binding toward Gal-8C and Gal-3 nih.gov |
| 58 | Galectin-8C | Kₔ = 5.6 µM | Most potent Gal-8C inhibitor in its series nih.gov |
Potential in Lead Optimization and Preclinical Development of Indole-Sulfonamide Scaffolds
The indole-sulfonamide scaffold holds significant promise for lead optimization and progression into preclinical development. A lead compound is a first-in-class molecule that shows promising activity towards a specific target, and the indole-sulfonamide framework has served as an excellent starting point for generating such leads.
The chemical tractability of the indole-sulfonamide structure is a major advantage. The synthesis of these compounds is often straightforward, allowing for the rapid creation of diverse chemical libraries with modifications at multiple positions on the indole ring, the sulfonamide moiety, and the linker group researchgate.net. This facilitates extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. For example, new indole-based sulfonamide derivatives can be synthesized by reacting 1H-indole-2-carboxylic acid as a starting material researchgate.net.
During lead optimization, the focus shifts from raw potency to developing a more drug-like molecule. This involves improving metabolic stability, solubility, and cell permeability while reducing potential toxicity. The sulfonamide group, being a bioisostere for a carboxylic acid, can offer advantages in this regard by circumventing issues sometimes associated with carboxylic acids, such as metabolic instability and limited passive diffusion across biological membranes mdpi.com.
The versatility of the indole-sulfonamide scaffold allows it to be adapted for a wide range of therapeutic targets, including enzymes like carbonic anhydrases, aromatase, and protein kinases, as well as protein-protein interactions involving targets like galectins mdpi.commdpi.comnih.gov. This broad applicability increases the potential for successful preclinical development for various diseases, from cancer to glaucoma mdpi.commdpi.com. Recent research has led to the identification of indole sulfonamide molecules with strong, sub-micromolar aromatase inhibition and high selectivity against non-tumor cells, marking them as strong candidates for further development mdpi.com.
The preclinical development phase involves rigorous testing of optimized lead compounds in cellular and animal models. The promising in vitro results of many indole-sulfonamide derivatives, such as their potent antiproliferative effects against cancer cell lines, warrant their advancement into these more complex biological systems nih.gov. The ultimate goal is to identify a preclinical candidate that possesses a balance of efficacy, safety, and appropriate pharmacokinetic properties to justify its entry into human clinical trials.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 1H-Indole-2-sulfonamide, and how is its purity validated?
- Methodological Answer : Synthesis typically involves sulfonylation of indole derivatives using sulfonating agents (e.g., chlorosulfonic acid) under controlled conditions. Characterization is performed via high-performance liquid chromatography (HPLC) for purity (>95%) and nuclear magnetic resonance (NMR) (¹H, ¹³C) to confirm structural integrity. Mass spectrometry (MS) further validates molecular weight . For crystalline samples, X-ray diffraction (utilizing SHELX programs for refinement) provides atomic-level structural confirmation .
Q. Which spectroscopic techniques are critical for distinguishing this compound from structurally similar sulfonamides?
- Methodological Answer : Infrared (IR) spectroscopy identifies sulfonamide functional groups (S=O stretches at ~1150–1300 cm⁻¹ and N-H bends at ~1600 cm⁻¹). UV-Vis spectroscopy differentiates indole-based compounds via π→π* transitions (~250–300 nm). Comparative NMR chemical shift analysis resolves ambiguities; for example, indole protons exhibit distinct aromatic splitting patterns vs. benzothiophene analogs .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) using spectrophotometric methods to measure IC₅₀ values. Pair with cytotoxicity screening (MTT assay) in cell lines to assess selectivity. Include positive/negative controls and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions between computational docking predictions and experimental binding data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility. Validate using molecular dynamics simulations (e.g., AMBER or GROMACS) to model ligand-protein interactions over time. Complement with isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics. Cross-reference with X-ray crystallography (if co-crystals are obtainable) to resolve atomic interactions .
Q. What statistical approaches are recommended for analyzing dose-response data in studies of this compound’s pharmacological effects?
- Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test and report confidence intervals (95%) to quantify uncertainty .
Q. What strategies optimize the crystallization of this compound for structural studies?
- Methodological Answer : Screen solvents (e.g., DMSO/water mixtures) using vapor diffusion or slow evaporation methods. For challenging crystals, employ seeding techniques or additives (e.g., polyethylene glycol). Refine structures using SHELXL with anisotropic displacement parameters and twin-law corrections for high-resolution data .
Q. How can researchers validate the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer : Conduct in vitro liver microsome assays (human/rat) with LC-MS/MS quantification of parent compound degradation. Compare half-life (t₁/₂) across species. Use high-resolution mass spectrometry (HRMS) to identify metabolites. Triangulate results with in silico metabolic prediction tools (e.g., MetaSite) .
Data Contradiction and Reproducibility
Q. How should conflicting results from NMR and X-ray crystallography on this compound’s tautomeric forms be addressed?
- Methodological Answer : NMR detects solution-state tautomers (e.g., indole vs. keto forms), while X-ray captures the solid-state structure. Resolve by variable-temperature NMR to observe tautomeric shifts and DFT calculations to model energy differences. Validate with synchrotron radiation for high-resolution crystallography .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives with varying substituents?
- Methodological Answer : Document reaction conditions (time, temperature, catalyst loading) in electronic lab notebooks with version control. Use automated synthesis platforms (e.g., Chemspeed) for batch consistency. Share raw data (e.g., NMR spectra) in open-access repositories to enable cross-lab validation .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
